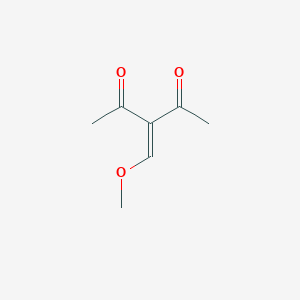![molecular formula C11H10N2O2S B12110729 Acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]-](/img/structure/B12110729.png)
Acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Essigsäure, 2-[(2-Methyl-4-chinazolinyl)thio]- : ist eine chemische Verbindung, die zur Klasse der Chinazolin-Derivate gehört. Chinazolin-Derivate sind bekannt für ihre vielfältigen biologischen Aktivitäten und wurden umfassend auf ihre potenziellen therapeutischen Anwendungen untersucht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Essigsäure, 2-[(2-Methyl-4-chinazolinyl)thio]-, beinhaltet typischerweise die Reaktion von 2-Methyl-4-chinazolinthiol mit Essigsäureanhydrid oder Acetylchlorid. Die Reaktion wird in der Regel unter Rückflussbedingungen in Gegenwart eines geeigneten Lösungsmittels wie Dichlormethan oder Chloroform durchgeführt. Die Reaktionsmischung wird dann mit Standardtechniken wie Umkristallisation oder Säulenchromatographie gereinigt, um das gewünschte Produkt in hoher Reinheit zu erhalten.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus können industrielle Verfahren fortschrittliche Reinigungstechniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) integrieren, um die Qualität und Konsistenz des Endprodukts sicherzustellen.
Analyse Chemischer Reaktionen
Reaktionstypen: Essigsäure, 2-[(2-Methyl-4-chinazolinyl)thio]-, kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Die Reduktion der Verbindung kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid zur Bildung von Thiolen oder Thioethern führen.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Thiogruppe durch andere Nucleophile wie Amine oder Alkohole ersetzt werden kann.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure; typischerweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid; wird in der Regel in wasserfreiem Ether oder Tetrahydrofuran unter inerter Atmosphäre durchgeführt.
Substitution: Amine, Alkohole; Reaktionen werden oft in polaren Lösungsmitteln wie Dimethylformamid oder Dimethylsulfoxid bei erhöhten Temperaturen durchgeführt.
Hauptprodukte, die gebildet werden:
Oxidation: Sulfoxide, Sulfone
Reduktion: Thiole, Thioether
Substitution: Amin-Derivate, Alkoxy-Derivate
Wissenschaftliche Forschungsanwendungen
Essigsäure, 2-[(2-Methyl-4-chinazolinyl)thio]-, hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Baustein bei der Synthese komplexerer Chinazolin-Derivate verwendet. Es dient als Vorläufer für die Entwicklung neuartiger Verbindungen mit potenziellen biologischen Aktivitäten.
Biologie: Wird auf sein Potenzial als Enzyminhibitor oder -modulator untersucht. Es kann mit verschiedenen biologischen Zielstrukturen interagieren, was es zu einem wertvollen Werkzeug in der biochemischen Forschung macht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter Antikrebs-, entzündungshemmende und antimikrobielle Wirkungen. Chinazolin-Derivate haben sich bei der Behandlung verschiedener Krankheiten als vielversprechend erwiesen, und diese Verbindung ist keine Ausnahme.
Industrie: Wird bei der Entwicklung von Spezialchemikalien und -materialien eingesetzt. Seine einzigartigen strukturellen Merkmale machen es für Anwendungen in der Materialwissenschaft und Nanotechnologie geeignet.
Wirkmechanismus
Der Wirkmechanismus von Essigsäure, 2-[(2-Methyl-4-chinazolinyl)thio]-, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann es die Aktivität bestimmter Kinasen oder Proteasen hemmen und so zelluläre Signalwege beeinflussen. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, können je nach der spezifischen Anwendung und dem Kontext der Verwendung variieren.
Wissenschaftliche Forschungsanwendungen
Acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]- has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives. It serves as a precursor for the development of novel compounds with potential biological activities.
Biology: Studied for its potential as an enzyme inhibitor or modulator. It can interact with various biological targets, making it a valuable tool in biochemical research.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. Quinazoline derivatives have shown promise in the treatment of various diseases, and this compound is no exception.
Industry: Utilized in the development of specialty chemicals and materials. Its unique structural features make it suitable for applications in material science and nanotechnology.
Wirkmechanismus
The mechanism of action of acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- Essigsäure, 2-[(2-Methyl-4-chinazolinyl)thio]-
- Chinazolin-Derivate: Eine breite Klasse von Verbindungen mit ähnlichen Strukturmerkmalen und vielfältigen biologischen Aktivitäten.
- Thioessigsäure-Derivate: Verbindungen, die die Thioessigsäureeinheit enthalten und eine ähnliche Reaktivität und Anwendung aufweisen können.
Einzigartigkeit: Essigsäure, 2-[(2-Methyl-4-chinazolinyl)thio]-, zeichnet sich durch ihre spezifische Kombination aus Chinazolin- und Thioessigsäureeinheiten aus. Diese einzigartige Struktur verleiht ihr besondere chemische und biologische Eigenschaften, die sie zu einer wertvollen Verbindung für verschiedene Forschungs- und industrielle Anwendungen machen. Ihre Fähigkeit, verschiedene chemische Reaktionen einzugehen und mit mehreren biologischen Zielstrukturen zu interagieren, erhöht ihre Vielseitigkeit und ihr Potenzial noch weiter.
Eigenschaften
Molekularformel |
C11H10N2O2S |
|---|---|
Molekulargewicht |
234.28 g/mol |
IUPAC-Name |
2-(2-methylquinazolin-4-yl)sulfanylacetic acid |
InChI |
InChI=1S/C11H10N2O2S/c1-7-12-9-5-3-2-4-8(9)11(13-7)16-6-10(14)15/h2-5H,6H2,1H3,(H,14,15) |
InChI-Schlüssel |
GMVLSQSAOMOCGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=N1)SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-(R)-1-((4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-(((benzyloxy)carbonyl)amino)propanoate](/img/structure/B12110662.png)

![2-[2-Formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic acid](/img/structure/B12110687.png)

![2-[[2-[[1-[5-(Diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid](/img/structure/B12110693.png)
![N-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)prop-2-enamide](/img/structure/B12110695.png)


![Benzyl N-[1-diethoxyphosphoryl-1-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-2,2,2-trifluoro-ethyl]carbamate](/img/structure/B12110714.png)
![(3S,6S)-3-((tert-Butoxycarbonyl)amino)-4-oxo-1,2,3,4,6,7-hexahydroazepino[3,2,1-hi]indole-6-carboxylic acid](/img/structure/B12110716.png)

![7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B12110724.png)

